Torsemide Carboxylic Acid

Description

Properties

IUPAC Name |

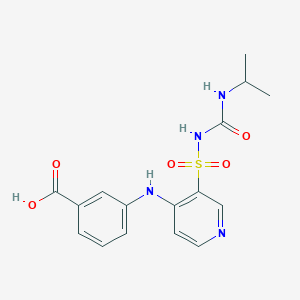

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPRBNDLCZQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Torsemide Carboxylic Acid synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis and Metabolic Pathway of Torsemide Carboxylic Acid

Introduction

Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, utilized in the management of edema associated with congestive heart failure, as well as renal and liver disease.[1][2][3] Its efficacy is attributed to its action on the Na+-K+-2Cl- carrier system in the thick ascending limb of the loop of Henle. The primary focus of chemical synthesis is the parent drug, Torsemide. This compound, a key metabolite, is subsequently formed in vivo through hepatic metabolism. This guide provides a comprehensive overview of the principal synthetic pathway to Torsemide and the subsequent metabolic conversion to its carboxylic acid derivative.

Part 1: The Chemical Synthesis of Torsemide

The most prevalent synthetic route to Torsemide is a multi-step process commencing from 4-hydroxypyridine. This pathway is characterized by the sequential construction of the substituted pyridine core, followed by the formation of the crucial sulfonylurea side chain.

Overall Synthetic Pathway

The synthesis can be logically divided into five key stages:

-

Sulfonation: Introduction of a sulfonic acid group onto the pyridine ring.

-

Chlorination: Conversion of the sulfonic acid to a more reactive sulfonyl chloride.

-

Amination: Formation of the sulfonamide.

-

Nucleophilic Aromatic Substitution: Introduction of the m-toluidine moiety.

-

Sulfonylurea Formation: Final construction of the Torsemide molecule.

Caption: Overall synthetic route for Torsemide.

Detailed Mechanistic Breakdown and Experimental Protocol

-

Causality: The synthesis begins with an electrophilic aromatic substitution on the 4-hydroxypyridine ring. The hydroxyl group is an activating, ortho-, para-director. However, under the harsh conditions of sulfonation with fuming sulfuric acid, the reaction is driven to the less sterically hindered position 3. The presence of a mercury catalyst (HgSO₄) facilitates this reaction.[1][2]

-

Mechanism: The electrophile, sulfur trioxide (SO₃), present in fuming sulfuric acid, attacks the electron-rich pyridine ring to form a sigma complex, which then rearomatizes by losing a proton to yield 4-hydroxypyridine-3-sulfonic acid.

-

Causality: The sulfonic acid group is relatively unreactive. To facilitate subsequent amination, it is converted to a highly reactive sulfonyl chloride. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent chlorinating agent that also replaces the hydroxyl group at the 4-position with a chlorine atom.[1][2] This chlorine is essential for the subsequent nucleophilic substitution step.

-

Mechanism: The sulfonic acid is converted to its corresponding sulfonyl chloride by PCl₅. Concurrently, the hydroxyl group is transformed into a good leaving group by POCl₃, which is then displaced by a chloride ion.

-

Causality: The sulfonyl chloride is highly susceptible to nucleophilic attack. The introduction of aqueous ammonia (NH₃·H₂O) leads to the formation of the sulfonamide.[1][2][4]

-

Mechanism: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield 4-chloropyridine-3-sulfonamide.

-

Causality: This step introduces the m-tolylamino side chain. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing sulfonamide group at the 3-position. m-Toluidine acts as the nucleophile.[1][2] The reaction is typically carried out in a high-boiling solvent such as n-propanol.[1]

-

Mechanism: The amino group of m-toluidine attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing sulfonamide group. The complex then rearomatizes by expelling the chloride ion, yielding the key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide.

-

Causality: The final step involves the reaction of the sulfonamide with isopropyl isocyanate in the presence of a base, such as triethylamine or an alkali carbonate, to form the sulfonylurea linkage.[5][6] The base deprotonates the sulfonamide, increasing its nucleophilicity.

-

Mechanism: The deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The resulting intermediate is then protonated upon workup to give Torsemide. Some processes utilize phenyl isopropylcarbamate in the presence of a lithium base as an alternative to the more hazardous isopropyl isocyanate.[7][8]

Experimental Protocol: A Synthesized Approach

The following protocol is a representative synthesis based on common procedures described in the literature.[1][4][9]

Materials: 4-hydroxypyridine, fuming sulfuric acid, mercuric sulfate, phosphorus pentachloride, phosphorus oxychloride, aqueous ammonia, m-toluidine, n-propanol, isopropyl isocyanate, triethylamine, dichloromethane.

Step 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid

-

To a stirred solution of fuming sulfuric acid, cautiously add 4-hydroxypyridine and a catalytic amount of mercuric sulfate.

-

Cool the reaction mixture and pour it into cold ethanol to precipitate the product.

-

Filter the solid, wash with ethanol, and dry under vacuum to yield 4-hydroxypyridine-3-sulfonic acid.

Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride

-

Suspend 4-hydroxypyridine-3-sulfonic acid in phosphorus oxychloride.

-

Carefully add phosphorus pentachloride in portions.

-

Cool the reaction and carefully quench with ice water. The product may be extracted with an organic solvent.

Step 3: Synthesis of 4-Chloropyridine-3-sulfonamide

-

Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in a suitable solvent.

-

Add concentrated aqueous ammonia dropwise while maintaining a low temperature.

-

The product will precipitate and can be collected by filtration.

Step 4: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Intermediate B)

-

In a round-bottom flask, combine 4-chloropyridine-3-sulfonamide, m-toluidine, and n-propanol.[1]

-

Heat the mixture to reflux (approximately 105°C) for 2 hours.[1][2]

-

Cool the mixture, and the product will crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain the key intermediate.

Step 5: Synthesis of Torsemide

-

Suspend 4-(m-tolylamino)pyridine-3-sulfonamide in dichloromethane.

-

Add triethylamine and cool the mixture in an ice bath.[6]

-

Add isopropyl isocyanate dropwise.

-

Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).[9]

-

Upon completion, the reaction mixture is typically acidified to a pH of about 4.3 to precipitate the crude Torsemide.[4][9]

-

The crude product is collected by filtration and can be further purified by recrystallization or trituration.[4][9]

Data Presentation: Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-Hydroxypyridine | Fuming H₂SO₄, HgSO₄ | None | 190°C | ~71%[1] |

| 2 & 3 | 4-Hydroxypyridine-3-sulfonic Acid | PCl₅, POCl₃; then NH₃·H₂O | POCl₃ | 120°C | ~67% (two steps)[1] |

| 4 | 4-Chloropyridine-3-sulfonamide | m-Toluidine | n-Propanol | 105°C | ~93%[2] |

| 5 | Intermediate B | Isopropyl Isocyanate, Et₃N | Dichloromethane or Acetonitrile | 0-40°C | ~82%[4][6] |

Part 2: Metabolic Conversion to this compound

The biotransformation of Torsemide primarily occurs in the liver, where it is metabolized into several derivatives. The major metabolite, which is pharmacologically inactive, is this compound (designated as M5).[10][11]

The Role of Cytochrome P450 Enzymes

The metabolic oxidation of Torsemide is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 and to a lesser extent, CYP2C8, are responsible for this transformation.[12]

Mechanism of Metabolic Oxidation

The formation of this compound is a two-step oxidative process occurring at the benzylic methyl group of the m-toluidine moiety.

-

Hydroxylation: The initial step is the hydroxylation of the methyl group to form a hydroxymethyl intermediate (Metabolite M1).[10][12] This reaction is a classic CYP450-catalyzed oxidation, involving the activation of molecular oxygen.

-

Oxidation to Carboxylic Acid: The alcohol intermediate (M1) is subsequently oxidized further to the corresponding carboxylic acid (M5). This step is likely carried out by cytosolic enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 5. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

- 6. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 10. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Torsemide Carboxylic Acid: A Comprehensive Technical Guide on the Primary Metabolite of Torsemide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Torsemide Carboxylic Acid, the principal and biologically inactive metabolite of the potent loop diuretic, Torsemide. Understanding the metabolic fate of Torsemide is critical for a comprehensive assessment of its pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. This document will delve into the biochemical transformation of Torsemide, the analytical methodologies for the quantification of its carboxylic acid metabolite, and the clinical significance of this metabolic pathway.

Introduction to Torsemide and its Clinical Significance

Torsemide, a pyridine-sulfonylurea derivative, is a high-ceiling loop diuretic employed in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1][2] It is also utilized as an antihypertensive agent.[3] Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water, sodium, and chloride.[1][2][4]

Upon oral administration, Torsemide is rapidly absorbed, with peak plasma concentrations achieved within one to two hours.[1][5] It exhibits high bioavailability of approximately 80%, which is a notable advantage over other loop diuretics like furosemide.[1][6] Torsemide is extensively bound to plasma proteins (around 99%) and is primarily metabolized by the liver, with about 80% of its clearance attributed to hepatic metabolism.[1][6][7] The remaining 20% is excreted unchanged in the urine.[6][7]

The Metabolic Journey: From Torsemide to this compound

The extensive hepatic metabolism of Torsemide results in the formation of several metabolites, with this compound (designated as M5) being the major, albeit inactive, product.[8][9][10] The biotransformation of Torsemide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The Role of Cytochrome P450 in Torsemide Metabolism

The primary enzyme responsible for the metabolism of Torsemide is CYP2C9, a genetically polymorphic enzyme.[11][12][13] This enzyme catalyzes the oxidation of the methyl group on the tolyl moiety of Torsemide, leading to the formation of an intermediate alcohol metabolite (M1), which is further oxidized to the carboxylic acid metabolite, M5.[9] Minor contributions to Torsemide metabolism are also made by CYP2C8 and CYP2C18.[7] The significant involvement of CYP2C9 highlights the potential for interindividual variability in Torsemide pharmacokinetics due to genetic polymorphisms in this enzyme.[12][13]

The Metabolic Pathway

The metabolic cascade from Torsemide to this compound is a multi-step process. The initial hydroxylation of the tolyl methyl group forms the active metabolite M1 (hydroxytorsemide). Subsequent oxidation of this alcohol group leads to the formation of the inactive this compound (M5). Another minor active metabolite, M3, is also formed.[9][10] However, M5 is the most abundant metabolite recovered in urine, accounting for a significant portion of the administered dose.[9]

Caption: Metabolic pathway of Torsemide to this compound (M5).

Physicochemical Properties

A clear understanding of the physicochemical properties of both the parent drug and its primary metabolite is fundamental for the development of analytical methods and for understanding their pharmacokinetic behavior.

| Property | Torsemide | This compound |

| IUPAC Name | 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[3] | 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid[8] |

| Chemical Formula | C16H20N4O3S[14] | C16H18N4O5S[8][15] |

| Molecular Weight | 348.42 g/mol [14] | 378.40 g/mol [8][15] |

| Melting Point | 163-164 °C[3] | Not specified |

| Solubility | Soluble in water[14] | Not specified |

| pKa | 7.1[3] | Not specified |

Analytical Methodologies for the Quantification of this compound

Accurate and robust analytical methods are essential for the quantitative determination of Torsemide and its metabolites in biological matrices. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Several methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors offers a reliable and widely accessible technique for the analysis of Torsemide and its metabolites.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of biological samples is the extraction of the analyte from the complex matrix. Solid-phase extraction is a commonly employed technique for the cleanup and concentration of Torsemide and its metabolites from plasma and urine.

Experimental Protocol: Solid-Phase Extraction

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load 1 mL of the plasma or urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

-

Elution: Elute Torsemide and its metabolites with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

4.1.2. HPLC with UV Detection

A straightforward and cost-effective approach involves the use of HPLC with ultraviolet (UV) detection.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for isocratic or gradient elution. A common mobile phase composition is a 60:40 (v/v) mixture of 0.05 M phosphate buffer (pH 4.0) and acetonitrile.[5]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[5]

-

Detection: UV detection is performed at a wavelength of approximately 288-290 nm.[5][17]

-

Retention Time: Under these conditions, the retention time for Torsemide is typically around 5-7 minutes.[5][14] The retention time of this compound will differ and needs to be determined using a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly for low concentrations in biological fluids, LC-MS/MS is the method of choice.[16][18]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[18]

-

Column: A reversed-phase C18 column with smaller dimensions (e.g., 100 mm x 2.1 mm, 5.0 µm) is often used to accommodate the lower flow rates compatible with the MS interface.[16][18]

-

Mobile Phase: A mixture of methanol or acetonitrile with an aqueous solution containing a volatile modifier like ammonium formate or formic acid is used. For example, a mobile phase of methanol and 10 mM ammonium formate (60:40, v/v) can be effective.[16][18]

-

Flow Rate: A lower flow rate, typically around 0.2 mL/min, is used.[16][18]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. For Torsemide and its carboxylic acid metabolite, negative ionization mode is often employed.[16]

-

Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for Torsemide and this compound are monitored. For Torsemide, a common transition is m/z 347.0 -> [specific fragment ion].[16] The specific transition for this compound would need to be determined by infusing a standard solution.

Caption: General workflow for the analysis of Torsemide and its metabolites.

Pharmacokinetics and Clinical Relevance of this compound

The formation of this compound is a key aspect of the pharmacokinetic profile of Torsemide. While the parent drug has an elimination half-life of approximately 3.5 hours in healthy individuals, the half-lives of its metabolites, including M5, can be prolonged in patients with renal impairment.[1][10] However, studies have shown that even in end-stage renal disease, there is no significant accumulation of Torsemide or its metabolites during chronic administration.[10]

The primary clinical relevance of this compound lies in its status as the major, yet inactive, metabolite.[7][9] Its formation represents the principal pathway for the termination of the pharmacological activity of Torsemide. Therefore, factors that influence the rate of its formation, such as genetic variations in CYP2C9 or co-administration of drugs that inhibit or induce this enzyme, can significantly impact the efficacy and safety of Torsemide therapy.

In patients with liver cirrhosis, the metabolism of Torsemide can be impaired, leading to a reduced clearance and prolonged half-life of the parent drug.[6] This underscores the importance of understanding the metabolic fate of Torsemide, particularly the formation of this compound, in special patient populations.

Conclusion

This compound is the primary, inactive metabolite of the loop diuretic Torsemide. Its formation, predominantly catalyzed by CYP2C9, is the main route of elimination for the parent drug. A thorough understanding of the biochemical pathway leading to this compound, coupled with robust analytical methods for its quantification, is indispensable for researchers, scientists, and drug development professionals. This knowledge is crucial for optimizing therapeutic strategies, assessing potential drug interactions, and ensuring the safe and effective use of Torsemide in diverse patient populations.

References

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]

-

Metabolism pathway scheme for torasemide. ResearchGate. [Link]

-

Analytical Techniques for Determination of Torsemide and its Combinations: A Review. ResearchGate. [Link]

-

Clinical pharmacology of loop diuretics. PubMed. [Link]

-

Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. PMC - NIH. [Link]

-

A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. NIH. [Link]

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

-

CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. PubMed. [Link]

-

This compound. PubChem - NIH. [Link]

-

Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. RJPBCS. [Link]

-

Clinical pharmacokinetics and pharmacodynamics of torasemide. PubMed. [Link]

-

Torsemide. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results. [Link]

-

Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure. Europe PMC. [Link]

-

RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography. Semantic Scholar. [Link]

-

Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. [Link]

-

Torasemide. PubChem - NIH. [Link]

-

Chemical structure of torsemide. ResearchGate. [Link]

-

Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure. National Library of Medicine. [Link]

-

Torasemide. A review of its pharmacological properties and therapeutic potential. PubMed. [Link]

-

Torsemide: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. PubMed. [Link]

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Showing metabocard for Torasemide (HMDB0014359). Human Metabolome Database. [Link]

-

Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. [Link]

- Processes for preparing torsemide.

-

Pharmacokinetics and pharmacodynamics of torasemide in health and disease. PubMed. [Link]

- Process for the synthesis of torsemide, in particular of pure and stable form II.

- Process for the synthesis of torsemide, in particular of pure and stable form II.

-

Crystal forms of torasemide: new insights. PubMed. [Link]

-

Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpsbr.org [jpsbr.org]

- 15. scbt.com [scbt.com]

- 16. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnrjournal.com [pnrjournal.com]

- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Torsemide Carboxylic Acid: A Technical Guide to Preclinical Investigation

Executive Summary: Torsemide is a high-ceiling loop diuretic widely used in the management of edema associated with heart failure, renal disease, and hepatic cirrhosis.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism.[2][3][4] Approximately 80% of an administered dose is cleared via biotransformation in the liver, leading to the formation of several metabolites.[4] The primary metabolite by quantity is Torsemide Carboxylic Acid (designated M5), an inactive compound formed through oxidation of the tolyl methyl group.[5][6] Understanding the in vivo kinetics of M5 formation is critical for a complete characterization of torsemide's disposition, evaluating potential drug-drug interactions, and assessing its pharmacokinetic variability in different patient populations. This guide provides a comprehensive, rationale-driven framework for designing, executing, and analyzing preclinical in vivo studies to elucidate the formation of this compound from its parent drug.

The Metabolic Landscape of Torsemide

Torsemide: A Pyridine-Sulfonylurea Diuretic

Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[7] This action blocks the reabsorption of sodium and chloride, leading to increased excretion of water and electrolytes.[2] Unlike other loop diuretics such as furosemide, torsemide exhibits higher bioavailability (approximately 80-90%) and a longer half-life of about 3.5 hours, contributing to a more predictable and sustained diuretic response.[2][3][5]

The Central Role of Hepatic Biotransformation

The disposition of torsemide in the body is primarily governed by hepatic metabolism. The drug undergoes extensive biotransformation, with only about 20-25% of the dose being excreted unchanged in the urine.[3][5] This metabolic clearance pathway produces three main metabolites found in plasma and urine: M1, M3, and M5.[5][6]

-

Metabolites M1 and M3: These are active metabolites formed through hydroxylation of the tolyl methyl group and subsequent oxidation. They contribute, to a lesser extent, to the overall diuretic effect of the drug.[5][6]

-

Metabolite M5 (this compound): This is the major metabolite in terms of quantity recovered, accounting for a significant fraction of the administered dose.[5] It is pharmacologically inactive and is formed via oxidation of the methyl group on the torsemide molecule.

The Enzymatic Drivers: Cytochrome P450

The metabolic conversion of torsemide to its metabolites is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 and CYP2C8 have been identified as the primary catalysts for these reactions in humans.[8] The genetic polymorphism of CYP2C9 is a known source of inter-individual variability in the metabolism of many drugs, making the study of this pathway particularly important. In preclinical rat models, CYP2C11 is suggested to be the main enzyme responsible for torsemide metabolism.[9] This species difference is a critical consideration when translating findings from animal studies to humans.

Designing a Robust In Vivo Pharmacokinetic Study

A well-designed in vivo study is foundational to generating reliable data.[10] The choices made in the design phase directly impact the quality and translatability of the results.

Rationale-Driven Animal Model Selection

The Sprague-Dawley rat is a frequently used and well-characterized model for pharmacokinetic research.[9] Its manageable size, established handling procedures, and extensive historical database make it a suitable choice.

-

Expert Rationale: While the rat is a standard model, it's crucial to acknowledge the differences in CYP enzyme orthologs between rats (predominantly CYP2C11 for torsemide) and humans (CYP2C9).[9] This means that while the rat model is excellent for studying the fundamental processes of absorption, distribution, and elimination, direct extrapolation of metabolic rates requires caution. The study's primary goal is to characterize the formation and elimination kinetics of the carboxylic acid metabolite, a process for which the rat model is highly effective.

Administration Route: Intravenous (IV) Bolus

For a study focused purely on metabolism and elimination, an intravenous administration is superior to an oral one.

-

Expert Rationale: An IV bolus dose bypasses the complexities of gastrointestinal absorption (dissolution, permeability, first-pass effect), ensuring 100% bioavailability.[11] This provides a clean, direct measure of the drug's distribution and clearance kinetics. By analyzing the plasma concentration-time curves of both torsemide and its M5 metabolite following an IV dose, we can directly calculate the formation clearance of the metabolite from the parent drug.

Dose Selection and Formulation

The dose should be high enough to ensure that both torsemide and this compound can be accurately quantified in plasma and urine for a sufficient duration, but low enough to remain within the linear pharmacokinetic range and avoid any potential toxicity. A dose of 2 mg/kg has been previously used in rats and serves as a good starting point.[9] The drug should be formulated in a sterile, biocompatible vehicle, such as a mixture of saline, polyethylene glycol, and ethanol, to ensure complete solubilization for IV injection.

Detailed Experimental Protocol: In Vivo Pharmacokinetics in Rats

This protocol outlines a self-validating system for data generation, ensuring each step is controlled and reproducible.

3.1 Animal Preparation and Acclimatization

-

Housing: House male Sprague-Dawley rats (250-300g) in individual metabolism cages for at least 3 days prior to the study. This allows for acclimatization and separate, timed collection of urine and feces.

-

Diet: Provide standard chow and water ad libitum. Fast animals overnight (approximately 12 hours) before dosing to reduce variability in gastric emptying and blood flow, though this is less critical for IV studies.

-

Catheterization (Optional but Recommended): For serial blood sampling with minimal stress, surgical implantation of a catheter into the jugular vein is the gold standard.[12] This should be performed 24-48 hours before the study to allow for recovery.

3.2 Dosing Procedure

-

Restraint: Gently restrain the rat using an appropriate method.

-

Injection Site: Identify the lateral tail vein. Warming the tail with a heat lamp or warm water can increase vein visibility.[13]

-

Administration: Administer the 2 mg/kg torsemide formulation as a single, slow IV bolus injection over approximately 30-60 seconds. Record the exact time of administration.

3.3 Biological Sampling Schedule The collection schedule is designed to capture the absorption, distribution, and elimination phases of both the parent drug and the metabolite.

-

Blood Collection:

-

Collect approximately 0.2-0.3 mL of blood from the jugular vein catheter or tail vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[14]

-

Rationale: This schedule provides dense sampling during the initial rapid distribution phase and sufficient sampling to accurately define the terminal elimination phase. Blood collection volumes must adhere to institutional guidelines (e.g., not exceeding 10% of total circulating blood volume over a short period).[15]

-

-

Urine Collection:

-

Collect urine from the metabolism cages over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose.

-

Record the total volume for each interval.

-

3.4 Sample Handling and Processing

-

Blood: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

-

Storage: Carefully aspirate the resulting plasma supernatant and transfer it to a new, clearly labeled microcentrifuge tube. Store all plasma and urine samples at -80°C until bioanalysis.

-

Rationale: Immediate processing and deep-freezing are critical to prevent degradation of the analytes and ensure sample integrity.

-

Bioanalytical Quantification by LC-MS/MS

The accuracy of the entire in vivo study hinges on a reliable bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity for quantifying low concentrations of drugs and metabolites in complex biological matrices.[16][17][18]

Protocol: Solid-Phase Extraction (SPE) of Plasma Samples

-

Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: Pipette 100 µL of each sample into a 96-well plate.

-

Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound or a different drug like tolbutamide) to each well to correct for extraction variability.[16]

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well to disrupt protein binding.

-

SPE:

-

Condition a mixed-mode cation exchange SPE plate with methanol followed by equilibration with water.

-

Load the pre-treated samples onto the SPE plate.

-

Wash the plate with an acidic aqueous solution followed by methanol to remove interfering substances.

-

Elute the analytes (torsemide and M5) with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Instrumentation and Parameters

The following table provides typical starting parameters for method development.

| Parameter | Setting | Rationale |

| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 5 µm)[16] | Provides good retention and separation for moderately lipophilic compounds like torsemide. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |

| Flow Rate | 0.2-0.4 mL/min[18] | Typical flow rate for analytical LC-MS applications. |

| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient ensures that both the parent drug and its more polar metabolite are eluted with good peak shape. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[16] | Torsemide and its carboxylic acid metabolite readily form [M-H]⁻ ions. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Torsemide: m/z 347.0 -> [Product Ion] M5: m/z [Precursor] -> [Product Ion] IS: m/z [Precursor] -> [Product Ion] | These transitions are unique to each molecule and must be optimized by infusing pure standards. |

The Imperative of Bioanalytical Method Validation

A method is not trustworthy until it is validated. Validation is performed according to regulatory guidelines, such as those from the FDA.[19][20][21] This process ensures the data is accurate, precise, and reproducible.

| Validation Parameter | Acceptance Criteria (Typical) | Why It's Critical |

| Selectivity | No significant interfering peaks at the retention times of the analytes in blank matrix. | Ensures you are measuring only the drug/metabolite and not an endogenous compound. |

| Linearity (Calibration Curve) | r² ≥ 0.99, 8-10 standards covering the expected concentration range.[18] | Establishes the relationship between instrument response and concentration. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, mid, and high concentrations.[16] | Confirms the method provides the correct concentration (accuracy) consistently (precision). |

| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |

| Limit of Quantitation (LLOQ) | Lowest concentration on the standard curve with acceptable accuracy and precision.[22] | Defines the lower boundary for reliable quantification, crucial for the elimination phase. |

| Stability | Analyte concentration remains within ±15% of nominal after freeze-thaw cycles, bench-top storage, etc. | Guarantees that the sample concentration does not change between collection and analysis. |

Data Analysis and Pharmacokinetic Interpretation

Deriving Key Pharmacokinetic Parameters

Using non-compartmental analysis (NCA) software, the plasma concentration-time data is used to calculate key pharmacokinetic parameters for both torsemide and its M5 metabolite.

Example Pharmacokinetic Data Presentation

The following table summarizes hypothetical data derived from such a study, providing a clear comparison between the parent drug and its major metabolite.

| Parameter | Torsemide (Parent) | This compound (M5) | Pharmacological Significance |

| Tₘₐₓ (h) | 0.08 (first sample) | ~1.5 | The metabolite appears rapidly after parent administration, but its peak is delayed, reflecting its formation rate. |

| Cₘₐₓ (ng/mL) | ~5000 | ~800 | The peak concentration of the metabolite is lower than the parent drug. |

| AUC₀₋ᵢₙf (ng·h/mL) | ~7500 | ~9500 | The total exposure (AUC) of the inactive metabolite is greater than the parent, highlighting its role as the major metabolic product. |

| t½ (h) | ~3.5 | ~4.5 | The metabolite may have a slightly longer elimination half-life than the parent drug.[23][24] |

| Clearance (CL) (L/h/kg) | ~0.25 | N/A (Formation limited) | Total clearance of the parent drug from the body. |

| Volume of Distribution (Vd) (L/kg) | ~1.2 | N/A | Reflects the extent of drug distribution into tissues. |

Interpretation: The data clearly shows that following IV administration, torsemide is rapidly distributed and then eliminated with a half-life of around 3.5 hours. The M5 metabolite is formed quickly, reaching its peak concentration as the parent drug concentration declines. Crucially, the higher total exposure (AUC) of M5 compared to the parent drug confirms that this pathway is the dominant route of elimination for torsemide in this model.

Conclusion

Investigating the in vivo formation of this compound is a fundamental exercise in drug metabolism and pharmacokinetics. By combining a rationale-driven in vivo study design with a highly selective and validated bioanalytical method, researchers can accurately characterize the formation and elimination kinetics of this major, inactive metabolite. This technical guide provides a robust framework for obtaining high-quality, reproducible data essential for regulatory submissions and for building a comprehensive understanding of torsemide's behavior in a biological system. The insights gained from such studies are invaluable for predicting clinical outcomes, understanding drug-drug interactions, and ensuring the safe and effective use of this important diuretic.

References

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology, 39(4), 345-348. [Link]

-

Luz, M., S-K, L., & Knauf, H. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. European Journal of Clinical Pharmacology, 47(2), 157-159. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Xu, Z. X., & Melethil, S. (1990). Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies. Journal of Pharmacological Methods, 24(3), 203-208. [Link]

-

Sreegiriraju, P., & Inamadugu, J. K. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 20-25. [Link]

-

Kramer, W. G., et al. (1995). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. ResearchGate. [Link]

-

Kim, Y. H., et al. (2005). Effects of enzyme inducers and inhibitors on the pharmacokinetics of intravenous torasemide in rats. Biopharmaceutics & Drug Disposition, 26(8), 329-335. [Link]

-

Kim, T. H., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2707. [Link]

-

Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 518-523. [Link]

-

Farré, M., et al. (2014). Metabolism pathway scheme for torasemide. ResearchGate. [Link]

-

Lee, S., et al. (2024). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Metabolites, 14(4), 213. [Link]

-

Gamboa, A. A. B., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Patología Clínica y Medicina de Laboratorio, 58(4), 195-200. [Link]

-

S. C. V. S. S. P. College of Pharmacy. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 70(3), 380-383. [Link]

-

Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

-

Gkegkes, I. D., et al. (2022). Designing an In Vivo Preclinical Research Study. Bioengineering, 9(11), 693. [Link]

-

Kanderi, T., & Vaitla, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. [Link]

-

Sreegiriraju, P., & Inamadugu, J. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(3), 324-331. [Link]

-

Toutain, P. L., et al. (2020). Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs. Frontiers in Veterinary Science, 7, 580. [Link]

-

Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

-

Okerholm, R. A., et al. (1990). Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. Journal of Pharmaceutical Sciences, 79(10), 911-914. [Link]

-

D P, et al. (2016). A pharmacokinetic/pharmacodynamic model capturing the time course of torasemide-induced diuresis in the dog. Journal of Veterinary Pharmacology and Therapeutics, 39(6), 548-557. [Link]

-

Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

-

Knauf, H., & Mutschler, E. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 28(Suppl 1), 1-24. [Link]

-

Takeda, K., et al. (2008). Comparative effects of torasemide and furosemide in rats with heart failure. European Journal of Pharmacology, 579(1-3), 291-298. [Link]

-

Meunier, F., et al. (1998). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European Journal of Medicinal Chemistry, 33(4), 287-296. [Link]

-

Barr, W. H., et al. (2002). Comparison of repeated-dose pharmacokinetics of prolonged-release and immediate-release torasemide formulations in healthy volunteers. Echevarne. [Link]

-

Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

-

Sharma, A., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Torsemide?. [Link]

-

Brater, D. C., et al. (1991). Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation. Progress in Pharmacology and Clinical Pharmacology, 8(3), 249-258. [Link]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wwws.echevarne.com [wwws.echevarne.com]

- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]

- 7. What is the mechanism of Torsemide? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of enzyme inducers and inhibitors on the pharmacokinetics of intravenous torasemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.vt.edu [research.vt.edu]

- 14. fda.gov [fda.gov]

- 15. cea.unizar.es [cea.unizar.es]

- 16. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry [journal-dtt.org]

- 18. researchgate.net [researchgate.net]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Activity of Torsemide Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the "Inactive" Metabolite

I. The Metabolic Fate of Torsemide: A Brief Overview

Torsemide undergoes extensive hepatic metabolism, with approximately 80% of its clearance attributed to this route.[1][3] The primary enzymes responsible are CYP2C9, and to a lesser extent, CYP2C8 and CYP2C18. This biotransformation results in three main metabolites: M1, M3, and the carboxylic acid derivative, M5.[3] While M1 and M3 retain some diuretic activity, M5 is the major metabolite, accounting for a significant portion of the excreted drug-related material.[5]

The parent drug, torsemide, is responsible for the majority of the diuretic effect. The active metabolites M1 and M3 are considered to contribute to a lesser extent to the overall diuretic action of torsemide.[5]

Table 1: Contribution of Torsemide and its Metabolites to Diuretic Activity

| Compound | Contribution to Diuretic Effect |

| Torsemide (Parent Drug) | ~80% |

| Metabolite M1 | ~9% (possesses one-tenth the activity of torsemide) |

| Metabolite M3 | ~11% (equal in activity to torsemide) |

| Metabolite M5 (Carboxylic Acid) | Inactive |

Data synthesized from multiple sources.[5]

II. The Question of Activity: Deconstructing the "Inactive" Label

A. The Molecular Target: The Na+/K+/2Cl- Cotransporter (NKCC2)

The diuretic effect of torsemide is initiated by its binding to the chloride-binding site of the NKCC2 cotransporter on the luminal side of the renal tubule cells.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their excretion, along with water.[7] The structural integrity of the diuretic molecule is paramount for this interaction. It is hypothesized that the conversion of the methyl group in a precursor metabolite to a carboxylic acid in M5 alters the molecule's conformation and charge distribution, thereby diminishing its affinity for the NKCC2 binding site.

Figure 1: Metabolic pathway of torsemide and its effect on the NKCC2 cotransporter.

III. Experimental Verification of Inactivity: Methodological Deep Dive

Ascertaining the pharmacological inactivity of a compound like this compound requires a multi-pronged approach, spanning from in vitro molecular assays to in vivo physiological measurements. The following are detailed protocols that would be employed to scientifically validate the lack of diuretic effect.

A. In Vitro Assessment: NKCC2 Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the function of the NKCC2 cotransporter.

Principle: HEK293 cells, genetically engineered to express the human NKCC2 cotransporter, are utilized. The activity of the cotransporter is measured by the uptake of a radioactive tracer, typically ⁸⁶Rb⁺, which serves as a surrogate for K⁺. A reduction in ⁸⁶Rb⁺ uptake in the presence of the test compound indicates inhibition of NKCC2.

Detailed Protocol:

-

Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.

-

Pre-incubation:

-

Wash the cells with a chloride-free medium to stimulate NKCC2 activity.

-

Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound (M5). Include torsemide as a positive control and a vehicle-only group as a negative control.

-

-

⁸⁶Rb⁺ Uptake:

-

Initiate the uptake by adding a medium containing ⁸⁶Rb⁺ and the respective test compounds.

-

Incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with an ice-cold stop solution.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification: Measure the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.

-

Data Analysis: Calculate the percentage of NKCC2 inhibition for each concentration of the test compound relative to the vehicle control. An IC₅₀ value can be determined for active compounds. For an inactive compound like M5, no significant inhibition would be observed even at high concentrations.

Figure 2: Workflow for the in vitro NKCC2 inhibition assay.

B. In Vivo Assessment: The Lipschitz Test for Diuretic Activity

The Lipschitz test is a classic and robust in vivo method for screening and quantifying the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) activity of a compound in a whole-animal model.[8][9][10]

Principle: The test measures the volume of urine and the amount of electrolytes excreted by rats after the administration of a test substance and compares these to the effects of a standard diuretic and a vehicle control.[11]

Detailed Protocol:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

-

Grouping: Divide the animals into at least three groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., normal saline).

-

Standard Group: Receives a known diuretic (e.g., torsemide or furosemide).

-

Test Group: Receives this compound (M5).

-

-

Acclimatization and Fasting: Acclimatize the animals to metabolic cages. Fast the animals for 18 hours prior to the experiment, with free access to water, to ensure a uniform gastrointestinal state.

-

Hydration: Administer a saline load (e.g., 25 mL/kg body weight) to all animals to promote a baseline urine flow.

-

Drug Administration: Immediately after hydration, administer the vehicle, standard diuretic, or this compound (M5) to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Urine Collection: Place individual rats in metabolic cages that separate urine and feces. Collect urine at specified time intervals over a period of 5 to 24 hours. A 5-hour collection is common for initial screening.

-

Analysis:

-

Urine Volume: Measure the total volume of urine collected for each animal.

-

Electrolyte Concentration: Determine the concentrations of Na⁺ and K⁺ in the urine using a flame photometer or ion-selective electrodes.

-

-

Data Interpretation:

-

Diuretic Index: Calculate the ratio of the mean urine volume of the test group to that of the control group.

-

Lipschitz Value: A more standardized measure, calculated as the ratio of the response of the test compound to that of a standard like urea.[8][11]

-

Natriuretic and Kaliuretic Activity: Compare the total amount of Na⁺ and K⁺ excreted by the test group to the control and standard groups.

-

For this compound, the expected outcome would be a diuretic index and electrolyte excretion levels that are not significantly different from the vehicle control group.

IV. Beyond Diuresis: Exploring Other Potential Pharmacological Activities

While this compound is inactive as a diuretic, a comprehensive scientific evaluation should consider other potential biological interactions. Loop diuretics as a class have been noted to have effects beyond the kidney, such as prostaglandin synthesis and vasodilation.[6]

A. The Question of Aldosterone Antagonism

There is some evidence to suggest that the parent drug, torsemide, may have anti-aldosteronergic properties.[12][13] One study indicated that torsemide can inhibit the binding of aldosterone to its receptor in the rat kidney.[12] However, a separate study in cardiomyocytes found that torsemide did not act as a mineralocorticoid receptor antagonist.[14] Given this ambiguity for the parent compound, investigating whether the M5 metabolite possesses any affinity for the mineralocorticoid receptor would be a logical, albeit speculative, avenue for research. This could be assessed through competitive binding assays using radiolabeled aldosterone and mineralocorticoid receptors.

V. Conclusion: A Nuanced Understanding of "Inactivity"

References

- SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012).

- A Technical Guide to the Preliminary Screening of Furosemide Analogs for Diuretic Activity. (n.d.). Benchchem.

- Screening of Diuretics M.PHARM PHARMACOLOGY. (n.d.). Slideshare.

- Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org.

- Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar r

- Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166.

- Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. European Journal of Clinical Pharmacology, 47(2), 157-159.

- Knauf, H., & Mutschler, E. (1991). The loop diuretic torasemide in chronic renal failure. Pharmacokinetics and pharmacodynamics. Drugs, 41 Suppl 3, 23-34.

- Loop diuretic. (n.d.). In Wikipedia.

- Loop Diuretics | Mechanism of Action, Side Effects & Examples. (n.d.). Study.com.

- Sica, D. A. (2023). Torsemide. In StatPearls.

- Loop Diuretics. (2023). In StatPearls.

- TORSEMIDE TABLETS safely and effectively. See full prescribing. (2025). DailyMed.

- Loop Diuretics Unique Mechanism of Action. (2024). JAPI.

- The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century. (n.d.).

- Processes for preparing torsemide. (n.d.).

- Uchida, T., Yamanaga, K., Nishikawa, M., Ohtaki, Y., Kido, H., & Watanabe, M. (1991). Anti-aldosteronergic effect of torasemide. European journal of pharmacology, 205(2), 145–150.

- Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022).

- Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. (n.d.). PMC.

- Synthesis and Characterization of Related Substances of Torasemide. (2022).

- The Diuretic Torasemide Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activ

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023).

- Process for preparing torsemide intermediate. (n.d.).

- Process for the synthesis of torsemide, in particular of pure and stable form II. (n.d.).

- Torsemide inhibits aldosterone secretion in vitro. (1998). Life sciences, 63(3), PL45–PL50.

- Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. (n.d.).

- Novel processes for preparing torsemide intermediate. (n.d.).

- Renal receptor-binding activity of reduced metabolites of aldosterone: evidence for a mineralocorticoid effect outside of the classic aldosterone receptor system. (n.d.).

Sources

- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loop diuretic - Wikipedia [en.wikipedia.org]

- 7. Loop Diuretics Unique Mechanism of Action [japi.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijcrt.org [ijcrt.org]

- 11. njppp.com [njppp.com]

- 12. Anti-aldosteronergic effect of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Torsemide inhibits aldosterone secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Diuretic Torasemide Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activation in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Torsemide Carboxylic Acid CAS number and molecular weight

An In-Depth Technical Guide to Torsemide Carboxylic Acid (Metabolite M5)

Prepared by the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of Torsemide. It provides in-depth information on its principal metabolite, this compound (M5), covering its physicochemical properties, metabolic fate, synthesis as a reference standard, and state-of-the-art analytical methodologies.

Introduction

Torsemide (often spelled Torasemide) is a high-ceiling loop diuretic of the pyridine-sulfonylurea class, utilized clinically for managing edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2] Its therapeutic action is mediated by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the Loop of Henle. Upon administration, Torsemide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 system, leading to the formation of several metabolites.[3][4]

The most abundant of these is the biologically inactive metabolite, this compound, also known as M5.[4][5] This metabolite is formed through the oxidation of the aromatic methyl group of the parent drug into a carboxylic acid. While pharmacologically inactive, the accurate characterization and quantification of this compound are paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies of Torsemide. The availability of a pure reference standard of this metabolite is therefore essential for the validation of bioanalytical methods and for meeting regulatory requirements in drug development. This document provides the core technical knowledge required for such endeavors.

Chapter 1: Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of any analytical or synthetic effort. These properties dictate choices in solvent systems, chromatographic conditions, and isolation techniques.

Table 1-1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 113844-99-8 | [6][7] |

| IUPAC Name | 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid | [5] |

| Molecular Formula | C₁₆H₁₈N₄O₅S | [6][7] |

| Synonyms | Torasemide M5, 3'-carboxy torasemide, Torasemide Impurity 11 | [5] |

Table 1-2: Physicochemical Properties

| Property | Value | Notes / Comparison to Parent Drug | Source(s) |

| Molecular Weight | 378.4 g/mol | Parent (Torsemide): 348.42 g/mol | [5][6] |

| XLogP3 | 1.8 | Parent (Torsemide): 2.7 (more lipophilic) | [1][5] |

| Hydrogen Bond Donors | 4 | Parent (Torsemide): 3 | [1][5] |

| Hydrogen Bond Acceptors | 8 | Parent (Torsemide): 6 | [1][5] |

| pKa (predicted) | Acidic (COOH): ~4.5; Basic (Pyridine): ~3.5 | The addition of the carboxylic acid group introduces a new acidic pKa. Parent drug pKa is 7.1.[1] | PubChem |

| Solubility | Predicted to have higher aqueous solubility than the parent drug, especially at neutral to basic pH, due to the ionizable carboxyl group. | Parent (Torsemide): Insoluble in H₂O, soluble in DMSO.[8] | Inferred |

Chapter 2: Metabolism and Pharmacokinetics

Torsemide is cleared primarily through hepatic metabolism (~80% of total clearance), with the remainder excreted unchanged in the urine.[3] The metabolic cascade is predominantly handled by the CYP2C9 isozyme of the cytochrome P450 family. The pathway proceeds through hydroxylation of the tolyl methyl group to form metabolite M1, which can be further oxidized to this compound (M5). An alternative, minor pathway involves ring hydroxylation to form metabolite M3. M5 is the principal metabolite, accounting for approximately 44% of the total dose recovered in urine, but is considered biologically inactive.[3][4]

Pharmacokinetic Profile

The elimination half-life of the parent drug, Torsemide, is approximately 3-4 hours in healthy individuals.[4] While renal impairment does not significantly alter the pharmacokinetics of Torsemide itself, it markedly prolongs the elimination half-life of its metabolites, including M5.[4] Despite this, studies have shown no significant accumulation of M5 during chronic administration in patients with end-stage renal disease, suggesting that non-renal clearance mechanisms compensate.

Table 2-1: Summary of Torsemide and Metabolite Excretion

| Compound | % of Dose Recovered in Urine | Pharmacological Activity | Source(s) |

| Torsemide | ~25% | Active | [3][4] |

| Metabolite M1 | ~11% | Active | [3][4] |

| Metabolite M3 | ~3% | Active | [3][4] |

| Metabolite M5 | ~44% | Inactive | [3][4] |

Chapter 3: Synthesis of this compound Reference Standard

The synthesis of this compound as a reference standard is not commonly performed by isolating it from metabolic sources due to low yields and purification challenges. A de novo chemical synthesis is the preferred and more practical approach. The synthesis logically adapts the established manufacturing process for Torsemide itself.

The core strategy involves the condensation of two key intermediates: a pyridine-sulfonamide moiety and an aniline moiety. For the parent drug, m-toluidine is used. To synthesize the M5 metabolite, the logical substitution is to use 3-aminobenzoic acid in its place. The reaction sequence couples 4-chloro-3-pyridinesulfonamide with 3-aminobenzoic acid, followed by reaction with isopropyl isocyanate to form the terminal urea group.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for synthesizing Torsemide and related substances.[9][10][11] Optimization and validation are required for implementation.

-

Step 1: Synthesis of 4-(3'-carboxyphenylamino)-3-pyridinesulfonamide

-

To a reaction vessel equipped with a reflux condenser, add 4-chloro-3-pyridinesulfonamide (1.0 eq), 3-aminobenzoic acid (1.1 eq), and a suitable high-boiling solvent such as n-propanol.

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the solid, wash with a cold solvent (e.g., ethanol or acetonitrile) to remove unreacted starting materials, and dry under vacuum. The product is the key intermediate.

-

-

Step 2: Synthesis of this compound (M5)

-

Suspend the intermediate from Step 1 (1.0 eq) in an aprotic solvent such as acetonitrile or acetone.

-

Add a tertiary amine base, such as triethylamine (2.0 eq), to the suspension.

-

Slowly add isopropyl isocyanate (1.2 eq) dropwise to the mixture, maintaining the temperature below 30°C.

-

Stir the reaction at room temperature for 2-4 hours until completion (monitored by LC-MS).

-

Upon completion, adjust the pH of the mixture to ~4.5 with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.

-

Filter the crude solid, wash with a mixture of acetonitrile and water, and then with water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Chapter 4: Analytical Methodologies

The robust and accurate quantification of this compound in biological matrices is critical for pharmacokinetic assessments. Due to the complexity of matrices like plasma and urine, the analytical workflow necessitates effective sample preparation followed by a highly selective and sensitive detection method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a representative method based on validated procedures found in the scientific literature.[3][12][13][14]

-

Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is employed to selectively isolate the analyte and internal standard from endogenous plasma components (proteins, lipids, salts) that cause matrix effects and interfere with detection.

-

Procedure:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of M5 or a structurally similar compound).

-

Vortex briefly to mix.

-

Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Methanol with 0.1% formic acid).

-

-

-

Chromatographic Conditions (HPLC/UPLC)

-

Rationale: Reverse-phase chromatography is used to separate this compound from any remaining interferences and from other metabolites if they are being measured simultaneously.

-

System: A UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions

-

Rationale: Tandem MS (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation (transition) of the parent ion.

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be tested for sensitivity.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

This compound: Q1: 377.1 m/z → Q3: [fragment ion] m/z

-

Internal Standard: Determined based on the specific IS used.

-

-

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.[3]

-

Conclusion

This compound (M5), while pharmacologically inert, is a critical analyte for the comprehensive evaluation of the diuretic Torsemide. Its status as the major metabolite makes its accurate quantification a non-negotiable aspect of clinical and preclinical research. This guide has provided a technical framework covering its fundamental properties, metabolic formation, a logical synthetic route for creating a reference standard, and a robust, validated analytical workflow for its determination in biological fluids. By leveraging this information, researchers and drug development professionals can ensure the integrity and reliability of their DMPK and bioequivalence studies, ultimately contributing to the safe and effective use of Torsemide.

References

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (n.d.). PubMed Central. [Link]

-

This compound | C16H18N4O5S | CID 14475218. (n.d.). PubChem. [Link]

-

March, C., Farthing, D., Wells, B., Besenfelder, E., & Karnes, H. T. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences, 79(5), 453–457. [Link]

-

Torasemide | C16H20N4O3S | CID 41781. (n.d.). PubChem. [Link]

-

A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. (n.d.). National Institutes of Health (NIH). [Link]

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (n.d.). Semantic Scholar. [Link]

-

Torsemide. (n.d.). USP-NF. [Link]

-

Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. (n.d.). Medigraphic. [Link]

- Processes for preparing torsemide. (n.d.).

-

This compound. (n.d.). Chromato Scientific. [Link]

- Process for preparing torsemide intermediate. (n.d.).

-

SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]

-

Metabolism pathway scheme for torasemide. (n.d.). ResearchGate. [Link]

-

Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. (n.d.). Impactfactor.org. [Link]

-

Synthesis and Characterization of Related Substances of Torasemide. (2022). ResearchGate. [Link]

-

Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (n.d.). ResearchGate. [Link]

Sources